[4-(4-Methoxyphenyl)phenyl]methanamine
CAS No.: 769073-20-3
Cat. No.: VC20805297
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![[4-(4-Methoxyphenyl)phenyl]methanamine - 769073-20-3](/images/no_structure.jpg)
Specification
CAS No. | 769073-20-3 |
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Molecular Formula | C14H15NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | [4-(4-methoxyphenyl)phenyl]methanamine |
Standard InChI | InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Standard InChI Key | IWMYHDWDAGSRFY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Introduction
Property | Value |
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Molecular Formula | C₁₄H₁₅NO |
Molecular Weight | 213.27 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents including methanol, ethanol, and DMSO |
CAS Number | 769073-20-3 |
SMILES Notation | COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Mechanism of Action and Biochemical Properties
Research suggests that [4-(4-Methoxyphenyl)phenyl]methanamine functions as a monoamine oxidase inhibitor (MAOI). This mechanism has significant implications for neurological research and potential therapeutic applications.
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, [4-(4-Methoxyphenyl)phenyl]methanamine may increase the concentration of these neurotransmitters in the brain.
The biphenyl structure of the compound appears to be crucial for its interaction with the MAO enzyme active site. The methoxy group likely contributes to binding affinity through hydrogen bonding and hydrophobic interactions, while the amine group may form ionic interactions with acidic residues in the enzyme pocket.
Structure-Activity Relationship
The effectiveness of [4-(4-Methoxyphenyl)phenyl]methanamine as an MAO inhibitor is influenced by several structural features:
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The biphenyl backbone provides the appropriate molecular geometry for enzyme binding
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The methoxy substituent affects electron distribution and binding interactions
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The primary amine group serves as a key pharmacophore for activity
Applications in Research and Development
[4-(4-Methoxyphenyl)phenyl]methanamine has demonstrated potential across various scientific domains, primarily due to its unique structure and biochemical properties.
Pharmaceutical Research
In pharmaceutical research, the compound shows promise in several areas:
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Neurological disorders: As a monoamine oxidase inhibitor, it has potential implications for conditions involving neurotransmitter imbalances, such as depression and Parkinson's disease
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Medicinal chemistry: Serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds
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Drug delivery systems: The biphenyl structure can be incorporated into drug conjugates for targeted delivery
Materials Science Applications
Beyond pharmaceuticals, [4-(4-Methoxyphenyl)phenyl]methanamine has applications in materials science:
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Polymer chemistry: Can be used as a monomer or modifier in polymer synthesis
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Surface chemistry: The amine functionality allows for surface modifications and functionalization
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Sensing technologies: The aromatic structure with specific substituents makes it useful in developing chemical sensors
Research Findings
Recent studies have focused on characterizing the stability and solubility of [4-(4-Methoxyphenyl)phenyl]methanamine in various solvents. These investigations are crucial for understanding the compound's behavior under different conditions and optimizing its use in various applications.
Table 2: Research Applications of [4-(4-Methoxyphenyl)phenyl]methanamine
Research Area | Application | Key Findings |
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Pharmaceutical | Monoamine oxidase inhibition | Potential therapeutic effect for neurological disorders |
Medicinal Chemistry | Intermediate in drug synthesis | Versatile building block for complex molecules |
Materials Science | Polymer modification | Enhances specific properties of polymeric materials |
Organic Synthesis | Building block | Participates in various coupling and condensation reactions |
Analytical Methods and Characterization
The characterization of [4-(4-Methoxyphenyl)phenyl]methanamine typically involves various analytical techniques to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Several spectroscopic methods are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide valuable information about the hydrogen and carbon environments in the molecule
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the amine (-NH₂) and methoxy (-OCH₃) moieties
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, aiding in structural confirmation
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used to assess the purity of [4-(4-Methoxyphenyl)phenyl]methanamine and monitor reaction progress during its synthesis.
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